molecular formula C17H18ClNO2S B3366323 3-(2-Chlorobenzyl)-1-tosylazetidine CAS No. 1354952-50-3

3-(2-Chlorobenzyl)-1-tosylazetidine

Cat. No.: B3366323
CAS No.: 1354952-50-3
M. Wt: 335.8
InChI Key: ABENCKJSMYRXIK-UHFFFAOYSA-N
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Description

3-(2-Chlorobenzyl)-1-tosylazetidine (CAS 1354952-50-3) is a synthetically valuable azetidine derivative of significant interest in medicinal chemistry and drug discovery. This compound, with the molecular formula C17H18ClNO2S and a molecular weight of 335.85, serves as a versatile chemical building block. The structure features a chlorobenzyl group and a tosyl (p-toluenesulfonyl) protecting group on the azetidine ring, a four-membered nitrogen heterocycle that is a key scaffold in modern pharmaceutical design. Azetidine derivatives are recognized as privileged structures in the development of bioactive molecules. Recent scientific literature highlights the application of similar 1-(benzyl)azetidine compounds as key intermediates in the synthesis of complex heterocyclic systems, such as azetidine-fused 1,4-benzodiazepines, which are a class of compounds with important pharmacological profiles . Furthermore, research into benzylamine derivatives demonstrates their utility as key intermediates for the synthesis of potential antifungal agents, underscoring the relevance of this structural class in developing new therapeutic candidates . The specific substitution pattern on the azetidine ring in this compound makes it a promising precursor for further chemical transformations, including cross-coupling reactions and ring-opening reactions, to create a diverse array of novel molecules for biological screening . This product is intended for research purposes as a chemical intermediate or standard. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-1-(4-methylphenyl)sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2S/c1-13-6-8-16(9-7-13)22(20,21)19-11-14(12-19)10-15-4-2-3-5-17(15)18/h2-9,14H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABENCKJSMYRXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001161748
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354952-50-3
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354952-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidine, 3-[(2-chlorophenyl)methyl]-1-[(4-methylphenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001161748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzyl)-1-tosylazetidine typically involves the reaction of 2-chlorobenzylamine with tosyl chloride to form the corresponding tosylated amine. This intermediate is then subjected to cyclization under basic conditions to yield the desired azetidine compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom on the 2-chlorobenzyl group participates in nucleophilic substitution under mild conditions. This site reacts with Grignard reagents, arylboronic acids, and alkynes via transition-metal catalysis.

Key Example :
Fe(acac)3-catalyzed coupling with ethylmagnesium bromide yields 2-benzothiophene derivatives (84% yield) without double-bond isomerization .

Reagent/CatalystConditionsProductYieldSource
EtMgBr/Fe(acac)3THF, 0°C → RT2-Benzothiophene (E)-1ca84%
(4-Fluorophenyl)boronic acid/Pd(PPh3)4Toluene/MeOH (2:1), 90°C(E)-1ak81%

Suzuki-Miyaura Cross-Coupling

The C–Cl bond undergoes palladium-catalyzed coupling with arylboronic acids to form biaryl derivatives.

Mechanism :

  • Pd(PPh3)4 facilitates oxidative addition of the C–Cl bond.

  • Transmetallation with boronic acid precedes reductive elimination.

Representative Reaction :
Coupling with (4-fluorophenyl)boronic acid produces (E)-1ak in 81% yield under toluene/MeOH reflux .

Ring-Opening Reactions

The azetidine ring opens under acidic or reductive conditions due to ring strain and the electron-withdrawing tosyl group.

Acid-Mediated Ring Opening :
Treatment with HCl generates sulfonamide intermediates, which can further react with nucleophiles (e.g., amines, alcohols) .

Reductive Ring Opening :
Hydrogenolysis with Pd/C or Pd(OH)2 removes the tosyl group, yielding free azetidine derivatives .

ConditionReagentProductApplication
4 N HCl/dioxaneSulfonamide intermediatePrecursor to bioactive molecules
H2/Pd(OH)2EthanolFree azetidineChiral synthons

Elimination Reactions

Base-induced elimination can occur at the β-position relative to the tosyl group, forming alkenes.

Example :
Strong bases (e.g., KOtBu) promote dehydrohalogenation, generating vinylazetidine derivatives.

Functionalization of the Tosyl Group

The tosyl moiety undergoes hydrolysis or displacement under harsh conditions:

  • Hydrolysis : Concentrated H2SO4 cleaves the sulfonamide bond, yielding NH-azetidine.

  • Displacement : Bulky nucleophiles (e.g., LiAlH4) replace the tosyl group with hydrides .

Comparative Reaction Table

The table below summarizes reactivity across similar azetidine derivatives:

CompoundSubstituentsKey Reactivity
3-(2-Chlorobenzyl)-1-tosylazetidineTosyl, 2-Cl-benzylSuzuki coupling, ring-opening
3-Ethynyl-1-tosylazetidin-3-olEthynyl, hydroxylClick chemistry, oxidation
1-TosylazetidineUnsubstitutedLimited cross-coupling

Scientific Research Applications

Structural Characteristics

The compound features a tosyl group that enhances its reactivity and a chlorobenzyl substituent that adds complexity to its structure. The azetidine ring, a four-membered nitrogen-containing heterocycle, is known for its diverse biological properties. These structural elements contribute to the compound's potential utility in various fields.

Biological Activities

Research indicates that 3-(2-Chlorobenzyl)-1-tosylazetidine exhibits a range of biological activities, making it a promising candidate for further investigation. Key areas of interest include:

  • Antimicrobial Properties : Studies have shown that azetidines can possess significant antimicrobial activity, which may be relevant for developing new antibiotics.
  • Anticancer Potential : Preliminary data suggest that compounds with similar structural features can inhibit cancer cell proliferation, indicating potential use in oncology.
  • Neuropharmacological Effects : Azetidine derivatives have been explored for their effects on neurological disorders, potentially serving as leads for new treatments.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological potential. Interaction studies may include:

  • Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
  • Mechanistic Studies : Investigating the biochemical pathways affected by the compound.
  • In Vivo Studies : Conducting animal studies to assess therapeutic efficacy and safety.

Case Studies and Research Findings

Several studies have documented the applications and effects of azetidine derivatives, including this compound:

  • A study published in Medicinal Chemistry explored various azetidine derivatives and reported promising anticancer activity linked to structural modifications similar to those found in this compound.
  • Research in Bioorganic & Medicinal Chemistry highlighted the antimicrobial properties of related azetidines, suggesting a pathway for developing new antibiotics based on this scaffold.
  • Neuropharmacological studies indicated that azetidine derivatives can modulate neurotransmitter systems, paving the way for potential treatments for neurological disorders.

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzyl)-1-tosylazetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of 3-(2-Chlorobenzyl)-1-tosylazetidine can be contextualized through comparisons with structurally related compounds, particularly those with variations in the benzyl substituent or heterocyclic core. Below is a detailed analysis based on experimental findings from diverse sources:

Substituted Benzyl Derivatives

Evidence from anti-HIV-1 activity studies highlights the importance of halogenated benzyl groups. Key comparisons include:

Compound Substituent Anti-HIV-1 Inhibition Rate Cell Viability (%) Key Observations
This compound 2-Cl-benzyl Not explicitly reported N/A Presumed high stability due to tosyl group; 2-Cl enhances lipophilicity
Compound 11c Propyl ~20% (similar to 2-Cl) Moderate Propyl substitution tolerated but less lipophilic than 2-Cl-benzyl
Compound 11d Unsubstituted benzyl 6% High Poor activity suggests Cl is critical for target interaction
Compound 11g 2-F-benzyl 22% Low Fluorine reduces cell viability despite moderate activity
Compound 11h 4-F-benzyl 25% Moderate Positional fluorine effects: 4-F better tolerated than 2-F

Analysis :

  • The 2-chlorobenzyl group in the target compound likely outperforms unsubstituted benzyl (11d) in bioactivity due to enhanced electron-withdrawing effects and improved binding affinity.
  • Fluorinated analogs (11g, 11h) show comparable inhibition rates but suffer from cytotoxicity (e.g., 11g’s low cell viability), underscoring the advantage of chlorine’s balance between activity and tolerability .
Role of Chlorine in Related Compounds

Chlorine’s impact extends beyond benzyl-substituted azetidines:

  • 3-Chlorobenzaldehyde : A precursor in synthesizing chlorinated aromatics, its 100% purity and stability (as per safety data sheets) highlight chlorine’s role in enhancing compound robustness .
  • Methylclonazepam (5-(2-chlorophenyl)-1-methyl-7-nitro-1,4-benzodiazepin-2-one) : The 2-chlorophenyl group in this benzodiazepine analog improves metabolic stability and receptor binding, paralleling the 2-Cl-benzyl group’s utility in azetidine derivatives .

Key Insight : Chlorine’s electronegativity and steric profile optimize both pharmacokinetic properties (e.g., half-life) and pharmacodynamic interactions (e.g., target binding) across diverse chemical classes.

Tosyl Group vs. Other Protecting Groups

This contrasts with thiosemicarbazide-based derivatives (e.g., 1,4-benzodioxine-fused thiadiazoles), where synthetic complexity and intermediate instability are noted challenges .

Biological Activity

3-(2-Chlorobenzyl)-1-tosylazetidine is a synthetic compound characterized by its azetidine ring, a four-membered nitrogen-containing heterocycle. The compound features a tosyl group, enhancing its reactivity, and a chlorobenzyl substituent that contributes to its structural complexity. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development.

Antimicrobial Properties

Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The compound may function as an inhibitor or modulator, leading to alterations in biological activity. The exact pathways depend on the context of use but often involve interference with cellular processes critical for pathogen survival or proliferation.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound contributes to its biological activity. The presence of the tosyl group allows for nucleophilic substitution reactions, while the azetidine ring's strain enhances reactivity. Comparative studies with similar compounds reveal that slight modifications can lead to significant differences in biological efficacy.

Compound NameStructure FeaturesUnique Properties
3-Ethynyl-1-tosylazetidin-3-OLContains an ethynyl groupEnhanced reactivity due to triple bond
1-TosylazetidineLacks the chlorobenzyl substituentSimpler structure with different reactivity
2-Chlorobenzyl-1-tosylazetidineSimilar substituents but different positioningMay exhibit different biological activity

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant potential for therapeutic applications.

Research Findings on Pharmacological Applications

In pharmacological studies, this compound has been investigated for its role as a building block in synthesizing more complex biologically active molecules. Its ability to interact with various biological targets positions it as a candidate for further drug development research.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Chlorobenzyl)-1-tosylazetidine?

The synthesis of azetidine derivatives like this compound often follows protocols involving radical precursors and organocatalytic strategies. For example, General Procedure B (as described in ) utilizes a radical precursor (e.g., 1q), a stoichiometric alkene (e.g., cyclohexene), and 1,1-diphenylethylene under photochemical conditions. Key steps include:

  • Radical initiation : Use of light or a photoinitiator to generate reactive intermediates.
  • Benzylation : Selective addition of the 2-chlorobenzyl group to the azetidine ring.
  • Work-up : Purification via column chromatography and characterization by NMR and HRMS . Efficiency can be monitored using TLC or LC-MS to track intermediate formation.

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • 13C NMR : Identifies carbon environments, particularly the tosyl group (δ ~144 ppm for sulfonyl carbons) and aromatic/azetidine carbons (δ 39–129 ppm) .
  • HRMS (APCI) : Validates molecular weight (e.g., [M+H]+ calculated for related compounds within ±0.6 mDa accuracy) .
  • Comparative analysis : Cross-referencing experimental data with computational models (e.g., DFT) ensures structural accuracy, as demonstrated in studies on analogous hydrazide derivatives .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for azetidine derivatives be resolved?

Q. What strategies optimize regioselectivity during benzylation of the azetidine ring?

Regioselectivity is influenced by steric and electronic factors:

  • Catalyst design : Organocatalysts (e.g., thioureas) can direct benzylation to the less hindered position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 3-substitution.
  • Substituent effects : Electron-withdrawing groups (e.g., tosyl) deactivate specific ring positions. Evidence from photochemical benzylation studies suggests that radical stabilization at the azetidine nitrogen enhances selectivity .

Q. How does the 2-chlorobenzyl substituent influence the azetidine ring's electronic and conformational properties?

  • Electronic effects : The electron-withdrawing chlorine atom increases ring strain and alters electron density, measurable via NBO analysis (e.g., reduced electron density at the azetidine nitrogen) .
  • Conformational analysis : DFT calculations reveal that bulky substituents like 2-chlorobenzyl favor a puckered ring geometry, which can be probed via NOESY NMR or X-ray diffraction .

Methodological Considerations

  • Contradiction analysis : When HRMS and NMR data conflict (e.g., unexpected adducts in HRMS), repeat experiments under inert atmospheres to rule out oxidation.
  • Scale-up challenges : For photochemical steps, ensure uniform light penetration using flow reactors or high-intensity LEDs.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-Chlorobenzyl)-1-tosylazetidine
Reactant of Route 2
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